molecular formula C15H15F3N4S2 B13352299 3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13352299
M. Wt: 372.4 g/mol
InChI Key: AZIAAGFGEHTWOU-UHFFFAOYSA-N
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Description

3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various biological activities.

Preparation Methods

The synthesis of 3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the appropriate triazole and thiadiazole precursors.

    Cyclization Reaction: The triazole and thiadiazole precursors undergo a cyclization reaction to form the triazolothiadiazole core.

    Functionalization: The core structure is then functionalized with the propan-2-ylsulfanyl and trifluoromethylbenzyl groups under specific reaction conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylsulfanyl or trifluoromethylbenzyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is explored for its applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as :

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their functional groups.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds have a different arrangement of the triazole and thiadiazole rings.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds have a different nitrogen atom arrangement in the triazole ring.

Properties

Molecular Formula

C15H15F3N4S2

Molecular Weight

372.4 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H15F3N4S2/c1-9(2)23-8-12-19-20-14-22(12)21-13(24-14)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,9H,7-8H2,1-2H3

InChI Key

AZIAAGFGEHTWOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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